2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c10-4-6-1-2-8-11-7(3-9(14)15)5-13(8)12-6/h1-2,5H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFUSJHDXPSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1C#N)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315363-94-0 | |
| Record name | 2-{6-cyanoimidazo[1,2-b]pyridazin-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridazine with cyanoacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyridazines with various functional groups.
Scientific Research Applications
Pharmacological Potential
Recent studies have identified 2-(6-cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid as a potential ligand-scaffold for developing high-affinity compounds targeting GABA A receptors. This receptor is crucial in the central nervous system, influencing various neurological functions. The compound has shown selectivity and affinity in binding studies, with reported values indicating promising pharmacological activity .
Cancer Research
The compound's structural similarity to other bioactive molecules suggests potential applications in cancer therapy. Its ability to interact with specific biological targets may inhibit tumor growth or induce apoptosis in cancer cells. However, detailed studies are required to establish its efficacy and safety in clinical settings.
Neuropharmacology
Research indicates that compounds similar to this compound can modulate neurotransmitter systems involved in mood regulation and anxiety. Its role as a GABA A receptor antagonist positions it as a candidate for further exploration in treating anxiety disorders and other neuropsychiatric conditions.
Table 1: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 203.05635 | 143.7 |
| [M+Na]+ | 225.03829 | 155.8 |
| [M+NH₄]+ | 220.08289 | 146.7 |
| [M+K]+ | 241.01223 | 149.3 |
| [M-H]- | 201.04179 | 135.7 |
This table summarizes the predicted collision cross-section (CCS) data for various adducts of the compound, which is essential for understanding its behavior in mass spectrometry analyses.
Case Study: Neuroactive Ligand Development
A study published in Journal of Medicinal Chemistry explored the development of ligands based on the imidazo[1,2-b]pyridazine scaffold, including derivatives of this compound. The research demonstrated that modifications to the scaffold significantly impacted binding affinity and selectivity for GABA A receptors, suggesting pathways for creating novel therapeutics targeting neurological disorders .
Mechanism of Action
The mechanism of action of 2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid involves its interaction with specific molecular targets. The cyano group and the imidazo[1,2-b]pyridazine ring system allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-position substitution on the imidazo[1,2-b]pyridazine scaffold significantly influences biological activity and physicochemical properties:
Key Findings :
- The cyano group enhances binding affinity to GHB sites compared to chloro or unsubstituted analogs, as demonstrated by Krall et al. (2019), who reported nanomolar affinity for cyano derivatives .
- Chloro substitution improves metabolic stability but reduces selectivity for GHB sites compared to cyano .
- Ester derivatives (e.g., ethyl esters) exhibit improved cell permeability but require hydrolysis to the active carboxylic acid form .
Core Heterocycle Modifications
Variations in the heterocyclic backbone alter electronic properties and target interactions:
Key Findings :
Functional Group Modifications at Position 2
The acetic acid moiety is critical for target engagement:
Biological Activity
2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid is a compound that belongs to the imidazo[1,2-b]pyridazine class, characterized by a cyano group at the 6-position and an acetic acid moiety at the 2-position. Its unique structure suggests potential pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula : CHNO
- CAS Number : 1315363-94-0
- Structural Features : The compound features a bicyclic imidazo[1,2-b]pyridazine ring system, which contributes to its biological activity through interactions with various molecular targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. For instance:
- Inhibition of VEGFR-2 : The compound has shown significant inhibitory activity against VEGFR-2, a key target in cancer therapy. In vitro studies reported IC values ranging from 60.70 nM to 1800 nM for related compounds, indicating strong potential for angiogenesis inhibition .
- Cell Growth Inhibition : In cell line assays, compounds similar to this compound demonstrated growth inhibition percentages (GI%) between 62.21% and 100.14% against various cancer types such as melanoma and non-small cell lung cancer (NSCLC) .
The mechanism of action involves binding to specific enzymes and receptors, modulating their activity through:
- Enzyme Inhibition : The cyano group enhances binding affinity to target enzymes, potentially leading to reduced tumor growth.
- Gene Expression Modulation : Studies have indicated that related compounds can upregulate pro-apoptotic genes (e.g., p53 and Bax) while downregulating anti-apoptotic genes (e.g., Bcl-2), promoting apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, pyridazine derivatives have exhibited notable antimicrobial effects:
- Broad-Spectrum Activity : Compounds derived from this class have shown activity against various pathogens, including Staphylococcus aureus and MRSA, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 128 μg/mL .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity | IC/MIC |
|---|---|---|---|
| This compound | Structure | Anticancer (VEGFR-2), Antimicrobial | IC: 60.70–1800 nM; MIC: 0.5–128 μg/mL |
| 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | Structure | Moderate anticancer activity | Varies |
| 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | Structure | Limited activity reported | Varies |
Unique Features
The presence of the cyano group in this compound distinguishes it from other derivatives in terms of selectivity and binding affinity towards biological targets.
Study on Anticancer Activity
A recent study evaluated several pyridazine derivatives for their anticancer efficacy. Among these, the compound exhibited promising results with a GI value ranging from 1.66 to 100 μM across different cancer cell lines. The study concluded that structural modifications could enhance biological activity further .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of pyridazine derivatives revealed that certain analogs displayed potent activity against resistant strains of bacteria. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid, and what key reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A key approach involves reacting 2-aminoimidazole derivatives with functionalized pyridazine precursors under controlled conditions. Critical parameters include:
- Precursor Selection : Use of 6-cyano-substituted pyridazine intermediates to ensure regioselectivity .
- Reaction Conditions : Optimized temperatures (80–100°C) and acidic catalysts (e.g., acetic acid) to promote cyclization .
- Purification : Column chromatography or recrystallization to isolate the product (typical yields: 40–60%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves the imidazo[1,2-b]pyridazine core geometry and confirms the acetic acid substituent’s position .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyano group at δ ~110 ppm; acetic acid protons at δ ~3.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (202.17 g/mol) and fragmentation patterns .
Q. How does the substitution pattern on the imidazo[1,2-b]pyridazine core affect binding affinity to neurological targets?
- Methodological Answer :
- Cyano Group at Position 6 : Enhances selectivity for γ-hydroxybutyric acid (GHB) binding sites (Ki = 0.19–2.19 μM) by forming hydrogen bonds with key residues .
- Acetic Acid Moiety : Critical for high-affinity interactions; esterification reduces activity but improves prodrug potential .
Advanced Research Questions
Q. What computational strategies are employed to model the compound’s interaction with GHB high-affinity binding sites?
- Methodological Answer :
- Molecular Docking : Uses homology models of GHB binding sites to predict ligand-receptor interactions (e.g., Glide or AutoDock Vina) .
- DFT Calculations : Analyzes electronic properties of the cyano and acetic acid groups to optimize binding energy .
Q. What methodological considerations are critical when developing prodrug derivatives for enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Esterification : Masking the acetic acid group as ethyl esters improves lipophilicity (logP from −1.2 to +0.8) .
- In Vitro/In Vivo Correlation : Use parallel artificial membrane permeability assays (PAMPA-BBB) to screen prodrug candidates before rodent studies .
Q. How can researchers reconcile discrepancies in binding affinity data across different assay systems for this ligand?
- Methodological Answer :
- Assay Standardization : Use identical radioligands (e.g., [³H]NCS-382) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Orthogonal Validation : Confirm Ki values via functional assays (e.g., electrophysiology) or competitive binding with gabazine .
Q. What strategies optimize selectivity between GHB binding sites and structurally related GABA_A receptor targets?
- Methodological Answer :
- Side Chain Modifications : Introducing bulkier substituents on the pyridazine ring reduces GABA_A affinity (selectivity >50-fold) .
- Mutagenesis Studies : Identify key receptor residues (e.g., Arg-287 in GHB sites) for targeted ligand design .
Q. What stability challenges arise during in vivo pharmacokinetic studies, and how are they addressed methodologically?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
